molecular formula C22H23N3O6S2 B4889940 2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide

2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B4889940
M. Wt: 489.6 g/mol
InChI Key: UJWSGMAEJIDPOX-UHFFFAOYSA-N
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Description

2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonation of aniline derivatives, followed by methylation and subsequent coupling reactions to introduce the acetamide group. Common reagents used in these reactions include sulfonyl chlorides, methylating agents, and acylating agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis. This inhibition can lead to the disruption of essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-sulfamoylphenyl)acetamide: A structurally related compound with potential biological activity.

Uniqueness

2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-31-20-10-6-9-19(15-20)25(32(2,27)28)16-22(26)23-17-11-13-21(14-12-17)33(29,30)24-18-7-4-3-5-8-18/h3-15,24H,16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWSGMAEJIDPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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